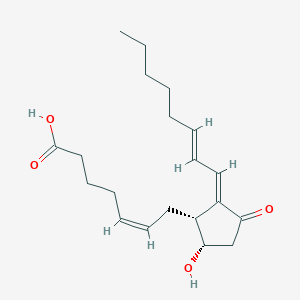
(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound provides information about the arrangement of atoms within the molecule. Unfortunately, specific details about the molecular structure of “(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine” are not available in the search results .Chemical Reactions Analysis
Chemical reactions involve changes in the arrangement of atoms to produce new substances. The search results do not provide specific details about the chemical reactions involving "(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine" .Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as boiling point, melting point, density, and reactivity. Unfortunately, the search results do not provide specific details about the physical and chemical properties of "(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine" .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Polymers
A significant application of (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine derivatives is in the synthesis of fluorinated polyimides, which are noted for their excellent thermal stability, mechanical properties, and optical transparency. For instance, Tao et al. (2009) synthesized multifluoromethyl-substituted aromatic diamines, leading to the creation of fluorinated polyimides with low dielectric constants and high optical transparency, useful in electronic and optoelectronic devices Tao et al., 2009. Similarly, Keshtov et al. (2010) developed functionalized poly(imides) with high thermal and mechanical characteristics, enhancing their solubility in organic solvents, which could be beneficial for high-performance materials Keshtov et al., 2010.
Materials Science
In materials science, the derivative of (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine has been utilized in the development of luminescent covalent-organic polymers (COPs) for detecting nitroaromatic explosives. Xiang and Cao (2012) synthesized COPs that exhibited high sensitivity and selectivity for nitroaromatic explosives detection, showcasing potential applications in security and environmental monitoring Xiang & Cao, 2012.
Organic Synthesis Methodologies
The compound and its derivatives are key intermediates in organic synthesis, including the creation of liquid crystal display materials and antitumor agents. Ren Guo-du (2001) focused on synthesizing 4-bromo-4'-hydroxybiphenyl, a critical intermediate for liquid crystal display materials, indicating the compound's role in advanced manufacturing Ren Guo-du, 2001.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFCCCNTJRQNCF-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(F)(F)F)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20478989 |
Source


|
| Record name | (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine | |
CAS RN |
778565-93-8 |
Source


|
| Record name | (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

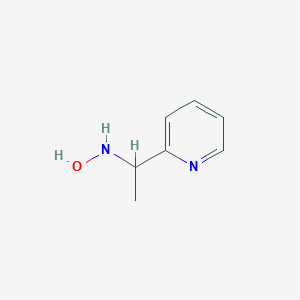


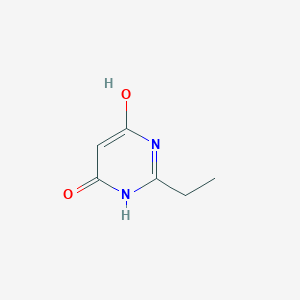
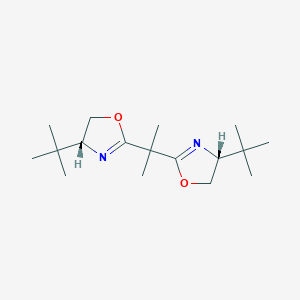
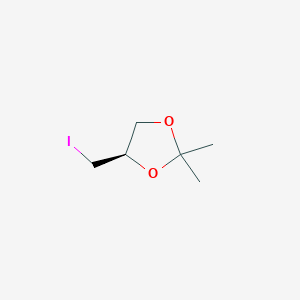

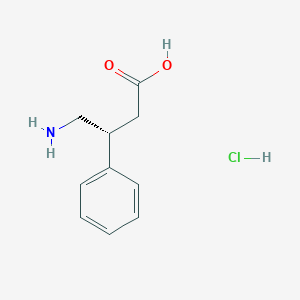
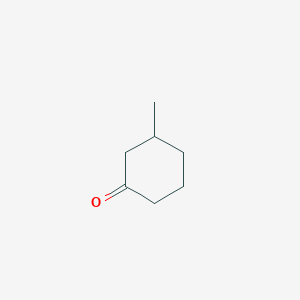
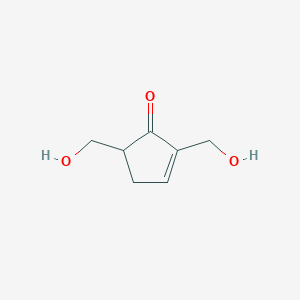
![(2S)-1-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B152370.png)
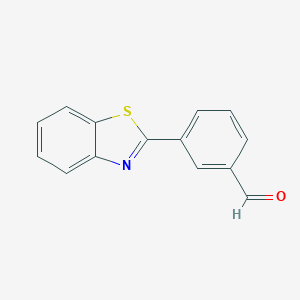
![1-[(2R)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B152379.png)
